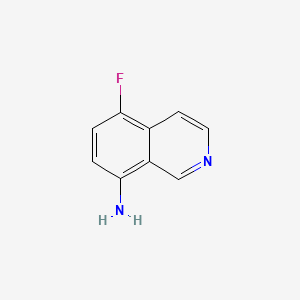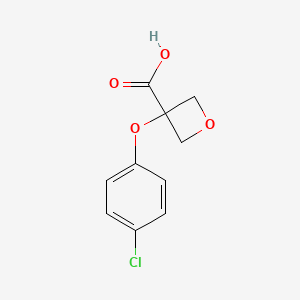
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s molecular formula is C10H9ClO4, and it has a molecular weight of 228.6 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)oxetane-3-carboxylic acid typically involves the reaction of 4-chlorophenol with oxetane-3-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
化学反応の分析
Types of Reactions
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 3-(4-Chlorophenoxy)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Oxetane-3-carboxylic acid: A simpler analog without the chlorophenoxy group.
3-Methyloxetane-3-carboxylic acid: A methyl-substituted derivative.
3-(Aminomethyl)oxetane: An oxetane derivative with an aminomethyl group.
Uniqueness
3-(4-Chlorophenoxy)oxetane-3-carboxylic acid stands out due to the presence of the chlorophenoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9ClO4 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
3-(4-chlorophenoxy)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
InChIキー |
UOPBEPOHURLJQU-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C(=O)O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
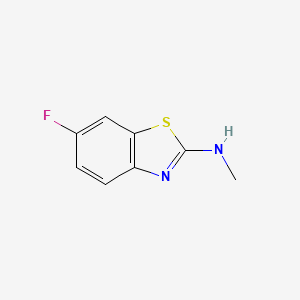
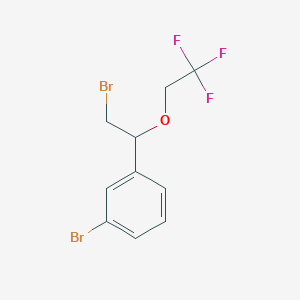


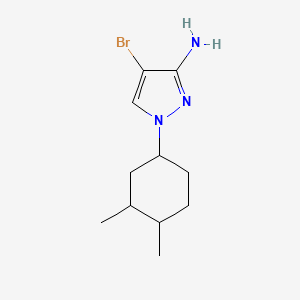
![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
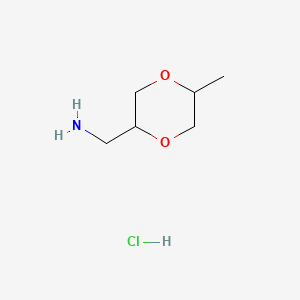
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
